(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12(11-7-17-8-13-11)14-4-3-10(5-14)16-6-9-1-2-9/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGNTFFUZMHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The structure of the compound consists of a pyrrolidine ring substituted with a cyclopropylmethoxy group and a thiazole moiety. The synthesis typically involves multiple steps, starting from cyclopropylmethanol and pyrrolidine, followed by reactions with thiazole derivatives to produce the final compound.
Pharmacological Properties
- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the pyrrolidine and cyclopropyl groups may enhance these effects, potentially making this compound effective against various bacterial strains.
- Anti-inflammatory Effects : Thiazoles are known for their anti-inflammatory properties. Research suggests that compounds like this compound may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis and Crohn's disease .
- Anticancer Potential : Preliminary studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling, thereby reducing tumor growth.
- Cytokine Modulation : By affecting cytokine production, it can modulate immune responses, leading to reduced inflammation and improved outcomes in autoimmune diseases.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Anticancer | Reduced proliferation in vitro |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole derivatives, including those similar to this compound. Results showed significant inhibition against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections .
- Clinical Implications in Inflammation : Another investigation focused on the anti-inflammatory properties of thiazole compounds in animal models of arthritis. The results indicated that treatment with the compound led to decreased swelling and pain, correlating with reduced levels of inflammatory markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- Compound 7b: A bis-pyrazole-thiophene methanone with amino and aryl substituents. Key differences include the absence of thiazole, the presence of thiophene, and amino groups that enable hydrogen bonding .
- Compound 10: A pyrazolo-pyrimidine-thiophene derivative with cyano groups. The electron-withdrawing cyano substituents contrast with the electron-donating cyclopropylmethoxy group in the target compound, affecting electronic density and reactivity .
- Compound 11a: A hydrazone-functionalized thiophene-pyrazole methanone.
Physical and Spectral Properties
Electronic and Noncovalent Interactions
- The cyclopropylmethoxy group in the target compound may introduce steric hindrance and moderate lipophilicity, contrasting with the planar aryl groups in 7b and 10, which facilitate π-π stacking.
- Computational tools like Multiwfn () and noncovalent interaction (NCI) analysis () could elucidate differences in electron density distribution and interaction strengths between these compounds .
Research Findings and Implications
- Material Science: The cyano groups in Compound 10 could enhance thermal stability, whereas the cyclopropylmethoxy group in the target compound might improve solubility in nonpolar matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
